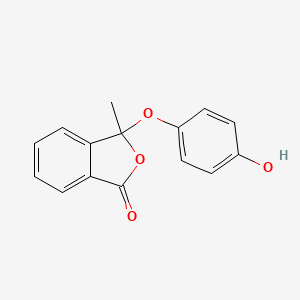
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxyphenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyphenol with 3-methyl-2-benzofuran-1(3H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 85°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: The phenoxy group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The benzofuran ring system can interact with cellular membranes and proteins, modulating their function. Additionally, the compound’s ability to scavenge reactive oxygen species (ROS) contributes to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenoxy)benzoic acid: Contains a similar hydroxyphenoxy group but differs in the core structure.
4-(3-Hydroxyphenoxy)phthalonitrile: Shares the hydroxyphenoxy group but has a different aromatic core.
3-Methoxy-4-hydroxyphenylethyleneglycol: Similar in having a hydroxyphenoxy group but differs in the overall structure .
Uniqueness
3-(4-Hydroxyphenoxy)-3-methyl-2-benzofuran-1(3H)-one is unique due to its specific combination of a benzofuran ring system with a hydroxyphenoxy group and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
93037-07-1 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
3-(4-hydroxyphenoxy)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O4/c1-15(18-11-8-6-10(16)7-9-11)13-5-3-2-4-12(13)14(17)19-15/h2-9,16H,1H3 |
InChI Key |
UOCFWZGFOOXRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)O1)OC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



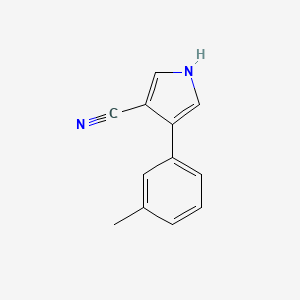
![5-Methoxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B12869147.png)
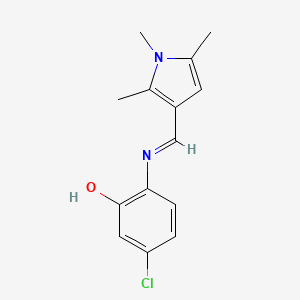

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12869157.png)

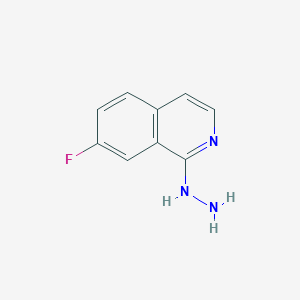
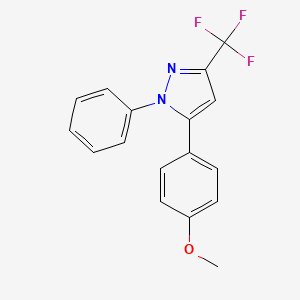
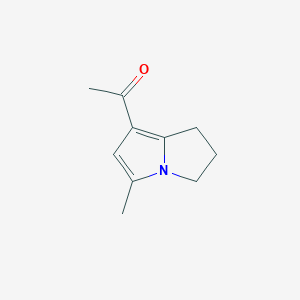
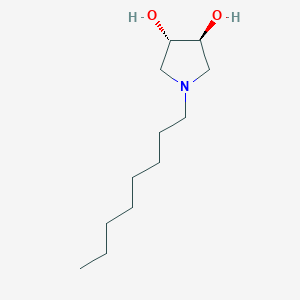

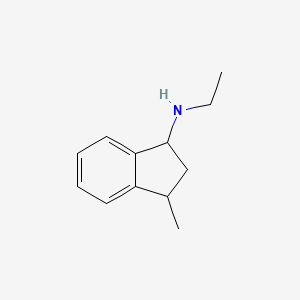
![1-({1-[3-(Trifluoromethyl)phenyl]-1h-pyrazolo[3,4-b]pyridin-3-yl}oxy)propan-2-one](/img/structure/B12869212.png)
